Ethyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Description
Tetrahydroquinolines are a group of compounds that have been targeted by many research groups due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Synthesis Analysis
A common method for synthesizing highly substituted tetrahydroquinolines involves a three-component cascade reaction. This involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
The chemical reactions involving tetrahydroquinolines can vary widely depending on the specific compound and reaction conditions. For example, changing the catalyst to 5% Pt/C (4 atm H2) can dramatically reduce the double bond migration and aromatization pathways, favoring the formation of certain tetrahydroquinoline isomers .Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-16-12(15)10-5-6-14-11-7-8(13)3-4-9(10)11/h3-4,7,10,14H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKWKZVDHUWCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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